molecular formula C22H17ClN4O5 B6026368 5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide

5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide

Cat. No. B6026368
M. Wt: 452.8 g/mol
InChI Key: YPKRTPWUTACACH-UHFFFAOYSA-N
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Description

5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide is a useful research compound. Its molecular formula is C22H17ClN4O5 and its molecular weight is 452.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.0887473 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis and Interaction Studies

  • The compound has been part of studies focusing on the molecular structure and intermolecular interactions in antipyrine-like derivatives. These studies involve X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These analyses are vital for understanding the properties and potential applications of the compound in various fields such as materials science and pharmaceuticals (Saeed et al., 2020).

Role in Heterocyclic Synthesis

  • This chemical plays a key role as an intermediate in the synthesis of various heterocyclic compounds. Its utility in the synthesis of pyrazole, pyridine, and pyrimidine derivatives has been explored. Such compounds have significant applications in drug development and organic chemistry (Fadda et al., 2012).

Biological Evaluation and Pharmaceutical Potential

  • Research has been conducted on the synthesis and biological evaluation of compounds related to this chemical, focusing on their potential anti-inflammatory and antibacterial properties. These studies are critical in the search for new pharmaceutical agents (Ravula et al., 2016).

Anti-Cancer Properties

  • Studies have shown that derivatives of this compound exhibit anticancer activities, especially against human tumor breast cancer cell lines. This highlights its potential in developing novel anticancer drugs (Ghorab et al., 2014).

Hydrogen Bonding in Crystal Structures

  • Investigations into the crystal structures of related compounds have provided insights into their hydrogen bonding patterns. Understanding these structural details can inform the design of new materials and pharmaceuticals (Narayana et al., 2016).

Synthesis of Metal Complexes

  • The compound has been used in the synthesis of metal complexes, suggesting its potential in coordination chemistry and the development of metal-organic frameworks or catalysts (Ahmed, 2022).

properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O5/c1-13-20(22(29)26(25(13)2)14-6-4-3-5-7-14)24-21(28)19-11-10-18(32-19)16-9-8-15(27(30)31)12-17(16)23/h3-12H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKRTPWUTACACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide
Reactant of Route 3
Reactant of Route 3
5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide
Reactant of Route 4
Reactant of Route 4
5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide
Reactant of Route 5
Reactant of Route 5
5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide
Reactant of Route 6
Reactant of Route 6
5-(2-chloro-4-nitrophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-furamide

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